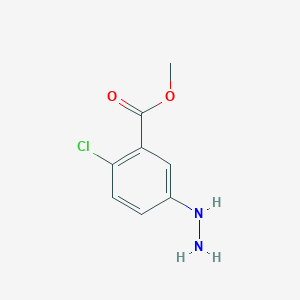

Methyl 2-chloro-5-hydrazinylbenzoate

説明

Methyl 2-chloro-5-hydrazinylbenzoate (CAS: 346662-91-7) is a benzoic acid ester derivative featuring a chlorine atom at the 2-position and a hydrazinyl group at the 5-position of the aromatic ring. Its structural uniqueness lies in the reactive hydrazinyl group, which enables applications in pharmaceutical synthesis, particularly in forming hydrazone linkages for drug candidates. However, its commercial discontinuation suggests challenges in stability, synthesis scalability, or niche utility compared to analogs.

特性

IUPAC Name |

methyl 2-chloro-5-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTNJVXRPIDFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-hydrazinylbenzoate can be synthesized through the reaction of 5-amino-2-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of methyl 2-chloro-5-hydrazinylbenzoate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

化学反応の分析

Types of Reactions

Methyl 2-chloro-5-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.

Major Products

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Synthesis and Characterization

Methyl 2-chloro-5-hydrazinylbenzoate can be synthesized through the reaction of 5-amino-2-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.

Organic Synthesis

Methyl 2-chloro-5-hydrazinylbenzoate serves as a building block in the synthesis of complex organic molecules. Its hydrazinyl group allows for versatile modifications, making it valuable in synthetic chemistry. It can undergo various reactions such as oxidation to form azo compounds and reduction to yield hydrazine derivatives .

Biological Studies

Research has shown that this compound can act as a biochemical probe. Its interaction with molecular targets is facilitated by the hydrazinyl group, which can form covalent bonds with electrophilic centers in biological molecules. This property is being explored for its potential therapeutic effects, including anti-cancer properties and its role in inhibiting viral infections .

Medicinal Chemistry

Methyl 2-chloro-5-hydrazinylbenzoate is under investigation for its potential in drug development, particularly in synthesizing benzothiazole hydrazone inhibitors. These inhibitors have shown promise against various diseases, including cancer and microbial infections .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study demonstrated that methyl 2-chloro-5-hydrazinylbenzoate exhibited antiviral activity by inhibiting viral RNA replication without affecting cellular protein expression. This suggests its potential use in developing antiviral therapies .

Case Study 2: Anticancer Research

In another investigation, derivatives of methyl 2-chloro-5-hydrazinylbenzoate were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

作用機序

The mechanism of action of methyl 2-chloro-5-hydrazinylbenzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to undergo oxidation and reduction reactions, which can modulate its reactivity and interaction with molecular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs of methyl 2-chloro-5-hydrazinylbenzoate, highlighting differences in substituents, functional groups, and applications:

Hydrazinyl Group (Methyl 2-chloro-5-hydrazinylbenzoate)

The hydrazinyl group (-NHNH₂) enables condensation reactions with carbonyl groups to form hydrazones, which are pivotal in developing antitubercular or anticancer agents.

Hydroxyl Group (Methyl 5-chloro-2-hydroxybenzoate and Methyl 2-chloro-5-hydroxybenzoate)

Hydroxyl-substituted analogs exhibit increased polarity, enhancing solubility in polar solvents. Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4) is widely used in agrochemicals, leveraging its phenolic reactivity for coupling reactions .

Amino Group (Methyl 2-amino-5-chlorobenzoate)

The amino group (-NH₂) in methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1) facilitates nucleophilic substitution reactions, making it a key intermediate in quinazolinone synthesis, a scaffold prevalent in kinase inhibitors . Its stability and versatility contrast with the hydrazinyl analog’s niche use.

Formyl Group (Methyl 2-chloro-5-formylbenzoate)

The formyl group (-CHO) in this analog serves as a reactive handle for constructing heterocycles like pyrimidines or triazoles, often employed in material science and drug discovery .

Physicochemical and Commercial Considerations

- Solubility: Hydrazinyl and amino derivatives show moderate solubility in organic solvents (e.g., DMF, ethanol), whereas hydroxylated analogs have higher aqueous solubility .

- Synthetic Accessibility: Methyl 2-amino-5-chlorobenzoate is synthesized via halogenation followed by esterification, a robust and scalable process . In contrast, hydrazinyl derivatives require controlled hydrazine reactions, posing safety and purification challenges .

- Commercial Status: Hydroxyl and amino analogs remain commercially available due to established demand in pharmaceuticals and agrochemicals. Hydrazinyl derivatives are discontinued, likely due to lower demand or regulatory constraints .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Methyl 2-amino-5-chlorobenzoate is integral to synthesizing anthranilic acid derivatives, which are precursors to antimalarial and antitumor agents .

- Agrochemical Applications: Methyl 5-chloro-2-hydroxybenzoate is utilized in pesticide formulations, exploiting its phenolic moiety for bioactive coupling .

生物活性

Methyl 2-chloro-5-hydrazinylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Methyl 2-chloro-5-hydrazinylbenzoate has the molecular formula C8H9ClN2O2 and a molecular weight of approximately 200.62 g/mol. The compound features a hydrazinyl group attached to a benzoate structure, which contributes to its unique reactivity and biological properties.

The biological activity of methyl 2-chloro-5-hydrazinylbenzoate is attributed to its ability to interact with various biomolecules. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and nucleic acids, potentially leading to inhibition of specific enzymes or receptors. This mechanism underlies its potential therapeutic applications in drug development.

Antimicrobial Activity

Methyl 2-chloro-5-hydrazinylbenzoate exhibits promising antimicrobial properties against a range of microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that methyl 2-chloro-5-hydrazinylbenzoate may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The compound's IC50 values in these cell lines range from 0.15 to 0.46 μM, demonstrating significant potency compared to established anticancer drugs .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, methyl 2-chloro-5-hydrazinylbenzoate was tested against multiple microbial strains. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer effects of methyl 2-chloro-5-hydrazinylbenzoate on different cancer cell lines. The study found that treatment with the compound led to increased apoptosis rates, with significant dose-dependent effects observed at concentrations ranging from 2 μM to 8 μM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-chloro-5-hydrazinylbenzoate | Contains a hydrazinyl group | Antimicrobial, Anticancer |

| Methyl 2-fluoro-5-nitrobenzoate | Contains a nitro group | Antimicrobial |

| Methyl 5-chloro-2-hydrazinylbenzoate | Similar structure but different substitution | Limited biological data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。